N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3,4-dimethylanilino group and at position 2 with a sulfanyl-acetamide moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive thiadiazole and acetamide derivatives reported in medicinal chemistry .
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c1-11(2)18(5,10-19)21-15(24)9-25-17-23-22-16(26-17)20-14-7-6-12(3)13(4)8-14/h6-8,11H,9H2,1-5H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKAIFVLRGMHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
1. Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a thiadiazole ring and a cyano group. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiadiazole ring through condensation reactions.
- Introduction of the cyano group via nucleophilic substitution.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In one study, various synthesized thiadiazole derivatives were tested against several bacterial strains:
| Compound | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| IVa | E. coli (G-) | No activity |
| IVb | Klebsiella pneumoniae (G-) | No activity |
| IVc | Staphylococcus aureus (G+) | Good activity |
| IVd | Streptococcus mutans (G+) | Good activity |
The results indicated that while some derivatives showed no activity against certain Gram-negative bacteria, they were effective against Gram-positive strains like Streptococcus mutans and Staphylococcus aureus .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. In vitro assays revealed that certain thiadiazole derivatives exhibited promising MAO-A inhibitory activity:
| Compound | IC50 Value (μM) | Remarks |
|---|---|---|
| Compound 6b | 0.060 ± 0.002 | Most potent MAO-A inhibitor |
| Compound 6c | 0.241 ± 0.011 | Moderate inhibitor |
These findings suggest that modifications to the thiadiazole structure can significantly impact enzyme inhibition efficacy .
Case Study: Antibacterial Activity Against Streptococcus mutans
In a focused study on Streptococcus mutans, the compound demonstrated effective inhibition at concentrations as low as . The agar diffusion method was employed to measure inhibition zones, revealing that certain derivatives had diameters exceeding 15 mm, indicating strong antibacterial potential .
Research Findings: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of thiadiazole derivatives highlighted that substitutions on the aromatic ring significantly influenced biological activity. For example, compounds with electron-donating groups showed enhanced antibacterial properties compared to their electron-withdrawing counterparts .
4. Conclusion and Future Directions
This compound exhibits notable biological activities, particularly in antimicrobial and enzyme inhibition contexts. Future research should focus on:
- Expanding the library of synthesized derivatives to explore additional biological activities.
- Investigating the mechanism of action for observed antimicrobial effects.
- Conducting in vivo studies to assess therapeutic potential.
Scientific Research Applications
Structural Features
The compound features a unique arrangement of functional groups:
- Cyano group : Contributes to its reactivity and biological activity.
- Thiadiazole moiety : Known for its antimicrobial properties.
- Sulfanyl linkage : Enhances the compound's biological interactions.
Biological Activities
Research indicates that N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide exhibits significant biological activities. Key findings include:
- Antimicrobial Activity : The thiadiazole ring is associated with antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting this compound could be developed as an antibacterial agent.
- Pesticidal Properties : The presence of the cyano group suggests potential pesticidal applications. Compounds with similar structures have been effective in agricultural settings.
- Anti-inflammatory Potential : Molecular docking studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, which is relevant for anti-inflammatory drug development .
Potential Applications
The compound's unique structural features and biological activities suggest various applications:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of antibacterial and anti-inflammatory agents based on its bioactivity. |
| Agrochemicals | Potential use as a pesticide due to its structural similarities to known agrochemicals. |
| Synthetic Chemistry | Its structure allows for further modifications to create derivatives with enhanced properties. |
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to this compound:
- Antimicrobial Studies : Research has demonstrated that thiadiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. Such findings support the potential use of this compound in developing new antibiotics.
- Pesticidal Efficacy : A study on related cyano-containing compounds revealed their effectiveness against common agricultural pests, indicating that this compound could serve as a basis for new pesticide formulations .
- In Silico Drug Design : Molecular docking studies have shown promising interactions between this compound and targets involved in inflammatory pathways, paving the way for further exploration in drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole/Oxadiazole Core
- Thiadiazole vs. Oxadiazole: The 1,3,4-thiadiazole core in the target compound (vs.
- Substituent Effects: The 3,4-dimethylanilino group at position 5 (target compound) contrasts with benzylthio (e.g., 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide ), 4-methoxybenzylsulfanyl (e.g., N-(3,4-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ), or indol-3-ylmethyl groups .
Acetamide Side Chain Modifications
- N-Substituent Diversity: The N-(2-cyano-3-methylbutan-2-yl) group in the target compound differs from 3-chlorophenyl , 3,4-dichlorophenyl , or pyrazin-2-yl substituents. The cyano group enhances polarity, while the branched alkyl chain may reduce metabolic degradation compared to aromatic substituents.
Physicochemical Properties
*Estimated based on structural similarity to (C₁₈H₂₁N₃OS₂, 359.51 g/mol).
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity : Thiadiazole-acetamide hybrids like N-(3-chlorophenyl)-...acetamide and N-(3,4-dichlorophenyl)-...acetamide exhibit antibacterial properties, suggesting the target compound may share similar mechanisms (e.g., enzyme inhibition via thiadiazole-metal coordination).
- Anti-inflammatory Potential: Structural analogs such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrate anti-exudative activity comparable to diclofenac , implying possible anti-inflammatory applications for the target compound.
Q & A
Q. What are the optimal synthetic routes for N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, and how can yield be improved?
Methodological Answer: The synthesis of thiadiazole derivatives typically involves cyclization reactions using POCl₃ as a catalyst under reflux conditions. For example, a modified procedure involves reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product . To improve yield, optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of thiosemicarbazide to acid), control reaction temperature (±2°C), and use DMSO/water (2:1) for recrystallization to enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H NMR : Focus on aromatic protons (δ 6.95–7.04 ppm for substituted anilino groups) and methyl/cyano groups (e.g., δ 1.2–1.5 ppm for branched methyl groups) .
- EIMS : Prioritize molecular ion peaks (e.g., m/z 189 for thiadiazole fragments) and fragmentation patterns to confirm substituent connectivity .
- IR : Validate sulfanyl (C–S, ~650 cm⁻¹) and cyano (C≡N, ~2250 cm⁻¹) functional groups .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer: Use in vitro assays targeting enzymes or receptors relevant to the thiadiazole scaffold’s known bioactivity (e.g., antimicrobial or kinase inhibition). For example:
Q. What strategies mitigate solubility challenges during in vitro testing?
Methodological Answer: Employ co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For pH-sensitive compounds, prepare buffered solutions (PBS, pH 7.4) and validate stability via HPLC over 24 hours .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Target Selection : Prioritize proteins with known thiadiazole interactions (e.g., COX-2 or histone deacetylases) .
- Docking Workflow : Use AutoDock Vina for flexible ligand docking, with grid boxes centered on active sites (e.g., COX-2 PDB: 3LN1). Validate poses via MD simulations (100 ns) to assess binding stability .
- Key Interactions : Monitor hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) and hydrophobic contacts with 3,4-dimethylanilino groups .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Impurity Analysis : Use HPLC-MS to rule out synthetic byproducts (e.g., unreacted thiosemicarbazide) that may skew results .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical models (ANOVA) to identify outliers .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation : Systematically modify the 3,4-dimethylanilino group (e.g., replace with 4-methoxy or halogenated analogs) .
- Biological Testing : Compare IC₅₀ values across derivatives to identify critical substituents (e.g., methyl groups enhance hydrophobic binding) .
- QSAR Modeling : Use MLR (Multiple Linear Regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What analytical methods ensure batch-to-batch consistency in synthesis?
Methodological Answer:
Q. How can synergistic effects with existing therapeutics be evaluated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
